6,6-Dimethyl-3-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine
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Overview
Description
6,6-Dimethyl-3-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine is a heterocyclic compound that features a unique structure combining an oxadiazine ring with phenyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-3-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazine oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the oxadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6,6-Dimethyl-3-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another heterocyclic compound with a similar structure but different substituents.
5,6-Dihydro-6-ethyl-2,4-dimethyl-4H-1,3,5-dithiazine: Shares the dihydro structure but has different alkyl groups.
Uniqueness
6,6-Dimethyl-3-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine is unique due to its specific combination of a phenyl group and dimethyl substituents on the oxadiazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
116199-72-5 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6,6-dimethyl-3-phenyl-4,5-dihydro-1,2,5-oxadiazine |
InChI |
InChI=1S/C11H14N2O/c1-11(2)12-8-10(13-14-11)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 |
InChI Key |
AJJLXJYGLUBLRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCC(=NO1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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